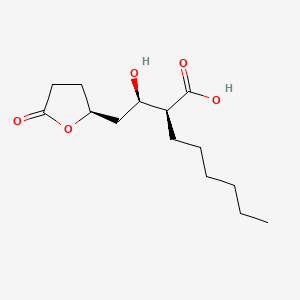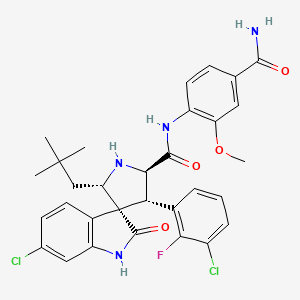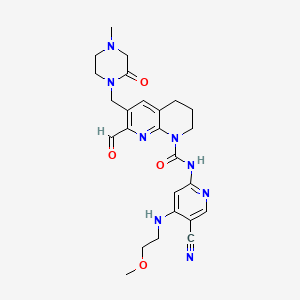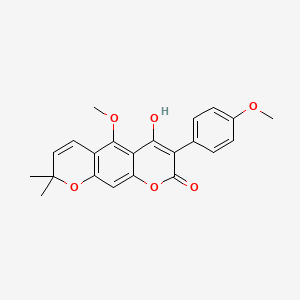
Rutamycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rutamycin, also known as rutamycinum, rutamycine, and rutamicina, is a macrolide . It has a molecular formula of C44H72O11 .
Synthesis Analysis
The total synthesis of Rutamycin B, which is a macrolide antibiotic, was achieved via a Suzuki macrocyclization . The process involved a chelate-controlled, double differentiating aldol reaction and ring closure by means of a vinyl-vinyl coupling .
Molecular Structure Analysis
Rutamycin has a complex molecular structure with 17 stereogenic centers and a 26-membered ring . It contains a total of 129 bonds, including 57 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 double bonds, and 2 six-membered rings .
Chemical Reactions Analysis
The synthesis of Rutamycin B involved a chelate-controlled, double differentiating aldol reaction and ring closure by means of a vinyl-vinyl coupling . This process was crucial in the formation of the 26-membered ring structure of Rutamycin B .
Physical And Chemical Properties Analysis
Rutamycin has an average mass of 777.036 Da and a monoisotopic mass of 776.507446 Da . It is generally soluble in organic solvents, except hydrocarbons, and is insoluble in water .
Aplicaciones Científicas De Investigación
Inhibition of Phosphoryl Transfer Reactions
Rutamycin has been used in metabolic studies as an inhibitor of phosphoryl transfer reactions in mitochondria . It has been found to inhibit oxidative phosphorylation and ATPase reactions induced by various agents .
Comparative Studies with Other Antibiotics
Rutamycin has been compared with other antibiotics like ossamycin, peliomycin, and venturicidin in terms of their inhibitory properties . These comparative studies help in understanding the different mechanisms of action of these antibiotics .
Studies on Mitochondrial Metabolism
Rutamycin has been used in studies focusing on mitochondrial metabolism . Its effects on oxidative phosphorylation and related reactions in rat liver mitochondria have been extensively studied .
Investigation of Antibiotic Efficacy
Rutamycin has been used in research to understand the link between antibiotic efficacy and bacterial cellular respiration . The study found that the suppression of cellular respiration by bacteriostatic antibiotics like Rutamycin was the dominant effect, blocking bactericidal killing .
Studies on Antibiotic Toxicity
Rutamycin has been used in studies to understand the toxicity of antibiotics to mammalian cell cultures . These studies help in understanding the safety profile of these antibiotics .
Potential Application in Cancer Chemotherapy
There is ongoing research on the potential application of Rutamycin in cancer chemotherapy . The aim is to find alternatives to Pt (II) complexes, which are known to cause many side effects .
Safety and Hazards
When handling Rutamycin, it is advised to avoid breathing mist, gas, or vapors and avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .
Mecanismo De Acción
Target of Action
Rutamycin, a type of antibiotic, primarily targets the mitochondrial ATP synthase . This enzyme plays a crucial role in the process of oxidative phosphorylation, which is responsible for the production of ATP, the primary energy currency of the cell .
Mode of Action
Rutamycin inhibits the function of ATP synthase, thereby disrupting the process of oxidative phosphorylation .
Biochemical Pathways
The primary biochemical pathway affected by Rutamycin is the oxidative phosphorylation pathway . By inhibiting ATP synthase, Rutamycin disrupts the flow of protons across the mitochondrial membrane, which is a key step in the production of ATP . This disruption can lead to a decrease in the efficiency of the electron transport chain, another crucial component of oxidative phosphorylation .
Result of Action
The primary result of Rutamycin’s action is the inhibition of ATP production .
Propiedades
IUPAC Name |
(1R,4E,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,18E,20E,22S,25R,27S,29S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H72O11/c1-11-33-16-14-12-13-15-27(4)41(50)43(10,52)42(51)32(9)40(49)31(8)39(48)30(7)38(47)26(3)17-20-37(46)53-36-24-44(54-34(19-18-33)29(36)6)22-21-25(2)35(55-44)23-28(5)45/h12-14,16-17,20,25-36,38,40-41,45,47,49-50,52H,11,15,18-19,21-24H2,1-10H3/b13-12+,16-14+,20-17+/t25-,26-,27+,28+,29+,30-,31-,32-,33-,34-,35-,36-,38+,40+,41-,43+,44-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWVMRBMGDJZLM-WXPRFNGZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2C(C(CC3(O2)CCC(C(O3)CC(C)O)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]\1CC[C@@H]2[C@@H]([C@@H](C[C@@]3(O2)CC[C@H]([C@H](O3)C[C@H](C)O)C)OC(=O)/C=C/[C@H]([C@@H]([C@H](C(=O)[C@H]([C@@H]([C@H](C(=O)[C@@]([C@@H]([C@H](C/C=C/C=C1)C)O)(C)O)C)O)C)C)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H72O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
777.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rutamycin | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2'S,3'S,5'R,6S)-N-(4-carbamoyl-2-methoxyphenyl)-2-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-5-oxospiro[4H-thieno[3,2-b]pyrrole-6,4'-pyrrolidine]-2'-carboxamide](/img/structure/B610525.png)

![N-[3-[(4r)-2-Azanylidene-5,5-Bis(Fluoranyl)-4-Methyl-1,3-Oxazinan-4-Yl]-4-Fluoranyl-Phenyl]-5-Cyano-Pyridine-2-Carboxamide](/img/structure/B610529.png)

![2-[5-[(6-chloro-7-methylindol-3-ylidene)methyl]-4-hydroxy-2-oxo-1H-imidazol-3-yl]-2-(3,4-difluorophenyl)-N-(1,3-dihydroxypropan-2-yl)acetamide](/img/structure/B610533.png)


![(3S)-4-[[(4R)-4-(2-chloro-4-fluorophenyl)-5-methoxycarbonyl-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidin-6-yl]methyl]morpholine-3-carboxylic acid](/img/structure/B610539.png)

![6-{[(1r,2s)-2-Aminocyclohexyl]amino}-4-[(5,6-Dimethylpyridin-2-Yl)amino]pyridazine-3-Carboxamide](/img/structure/B610541.png)

